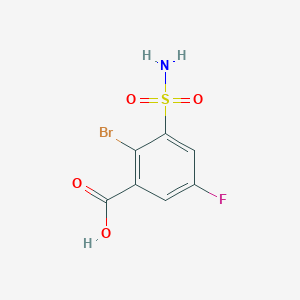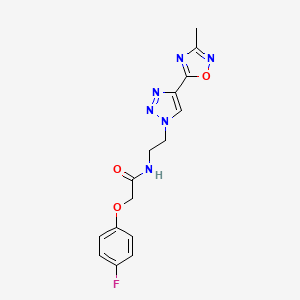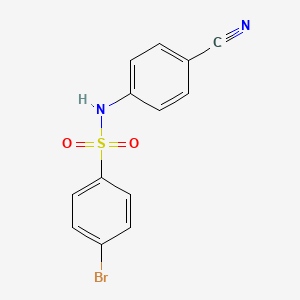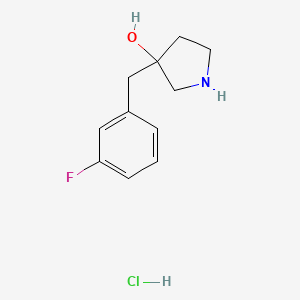![molecular formula C16H19ClN2O2 B2557186 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899391-19-6](/img/structure/B2557186.png)
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” are not well-documented in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticholinesterase Activity
A study detailed the optimized synthesis of compounds structurally similar to 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, focusing on their anticholinesterase activity against butyrylcholinesterase. This research highlights the potential therapeutic applications of these compounds in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's (Filippova et al., 2019).
Catalytic Applications in Organic Synthesis
Research has shown the effectiveness of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for synthesizing various 4H-pyran and chromene derivatives, demonstrating the utility of related compounds in facilitating organic synthesis processes. Such catalysts are notable for their reusability and efficiency in different reaction conditions (Niknam et al., 2013; Niknam & Jamali, 2012).
Antimicrobial and Biological Activities
Studies have explored the synthesis of novel chromen-2-one derivatives, assessing their antimicrobial and biological activities. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents. The research underscores the importance of chromen-2-one derivatives in medicinal chemistry and drug discovery efforts (El Azab et al., 2014; Mandala et al., 2013).
Neuroprotective and Antioxidant Effects
A novel coumarin derivative, IMM‐H004, has been synthesized and shown to possess antioxidant and neuroprotective roles, particularly in the context of cerebral ischemia. This highlights the potential therapeutic applications of 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one derivatives in neuroprotection and the treatment of ischemic brain injuries (Zuo et al., 2015).
Antioxidant and Antihyperglycemic Properties
Research into coumarin derivatives containing pyrazole and indenone rings has identified compounds with potent antioxidant and antihyperglycemic activities. These findings suggest the potential of such derivatives in managing oxidative stress and hyperglycemia, which are critical factors in diabetes and its complications (Kenchappa et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-11-7-15-13(9-14(11)17)12(8-16(20)21-15)10-19-5-3-18(2)4-6-19/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYMMMBMKPLQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2557113.png)
![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2557114.png)

![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)
![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)